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Compound of Interest

Compound Name: Nifenalol hydrochloride

Cat. No.: B1633275

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nifenalol, also known as INPEA, is a non-selective (3-adrenergic receptor antagonist.[1]
Historically used in the treatment of angina and arrhythmia, it now serves primarily as a
research tool to investigate the effects of 3-adrenergic blockade.[2] This document provides a
comprehensive technical overview of Nifenalol hydrochloride, including its chemical
properties, mechanism of action, pharmacological data, and relevant experimental
methodologies. Its activity is not stereospecific to the same degree as many other (3-blockers,
but the (R)-(-)-enantiomer is noted for its synthesis in several research contexts.[3][4]

Chemical and Physical Properties

Nifenalol hydrochloride is a crystalline solid with defined chemical and physical
characteristics crucial for its application in experimental settings.
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Property Value Reference
a-[[(1-
methylethyl)amino]methyl]-4-

Chemical Name ylethyl) ] yil 5]

nitro-benzenemethanol,

monohydrochloride

Synonyms INPEA [5]
Molecular Formula C11H16N203 « HCI [5]
Molecular Weight 260.7 g/mol [5]
CAS Number 5704-60-9 [5][6]
Appearance Crystalline solid [5]

DMF: 30 mg/ml, DMSO: 30
Solubility mg/ml, Ethanol: 5 mg/ml, PBS [5]
(pH 7.2): 10 mg/ml

pKa 9.34 (Basic) [7]

Chemical Structure:

l=.Nifenalol Hydrochloride Chemical Structure

(Image Credit: MedChemEXxpress)

Mechanism of Action

Nifenalol functions as a competitive antagonist at 3-adrenergic receptors (3-ARs), blocking the
binding of endogenous catecholamines like norepinephrine and epinephrine.[1] This blockade
inhibits the normal sympathetic signaling cascade.

B-adrenergic receptors are G-protein coupled receptors (GPCRS) that, upon activation by an
agonist, stimulate adenylyl cyclase to increase intracellular cyclic AMP (CAMP).[1] This
signaling cascade leads to various physiological responses, including increased heart rate,
contractility, and conduction velocity.[1] By blocking these receptors, Nifenalol attenuates these
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sympathetic effects. It is considered a non-selective (3-blocker, meaning it antagonizes both 1
and 2 receptors.[1][8]

A notable characteristic of Nifenalol is its ability to induce Early Afterdepolarization (EAD), an
arrhythmogenic effect observed in cardiac Purkinje fibers, which can be blocked by the sodium
channel blocker Tetrodotoxin.[6][9]

Signaling Pathway Diagram

The following diagram illustrates the B-adrenergic signaling pathway and the point of inhibition
by Nifenalol.
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Caption: B-Adrenergic signaling pathway and Nifenalol's point of action.
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Pharmacological Data

The pharmacological profile of Nifenalol is defined by its binding affinity and functional potency
at 3-adrenergic receptors.

Species/Syste
Parameter Receptor Value Reference
m

8-Ad ] Isolated rabbit
-Adrenergic

pA2 6.05 right ventricular [5]

Receptors )

strips
Beta-2
] 1.32 uM (-log[M] ]
Kd Adrenergic Bovine [7]
=5.88)
Receptor

e pA:z: This value represents the negative logarithm of the molar concentration of an antagonist
that produces a two-fold shift to the right in an agonist's concentration-response curve. Itis a
measure of the antagonist's potency.[5]

o Kd: The dissociation constant, representing the concentration of a ligand at which half of the
receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity.[7]

Experimental Protocols

Characterizing a B-adrenergic receptor blocker like Nifenalol involves a series of standard in
vitro assays to determine its binding affinity and functional antagonism.

Radioligand Binding Assay (for Affinity - Ki)

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of
Nifenalol for 3-adrenergic receptors.

e Preparation of Membranes:
o Culture cells expressing the target 3-adrenergic receptor (e.g., CHO-1 cells).

o Harvest cells and homogenize in a lysis buffer (e.g., cold Tris-HCI).
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o Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet
in an appropriate assay buffer.

o Determine the protein concentration of the membrane preparation using a standard
method (e.g., Bradford assay).

o Competitive Binding Assay:
o Set up assay tubes containing:

» Afixed concentration of a suitable radioligand (e.g., [*H]-Dihydroalprenolol or [123]]-
Cyanopindolol).[10][11]

» Arange of concentrations of the unlabeled competitor ligand (Nifenalol
hydrochloride).

» The prepared cell membranes (e.g., 30 ug of protein per well).[10]

o To determine non-specific binding, include a set of tubes with a high concentration of a
potent unlabeled (3-blocker (e.g., propranolol).

o Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach
equilibrium (e.g., 180 minutes).[10]

e Separation and Counting:

o Rapidly filter the incubation mixture through glass fiber filters to separate bound from free
radioligand.

o Wash the filters with ice-cold buffer to remove unbound radioligand.
o Measure the radioactivity retained on the filters using a scintillation counter.
o Data Analysis:

o Plot the percentage of specific binding against the log concentration of Nifenalol.
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o Fit the data to a one-site competition model using non-linear regression to determine the
ICso value (the concentration of Nifenalol that inhibits 50% of specific radioligand binding).

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (for Potency - pAz2)

This protocol determines the functional potency of Nifenalol by measuring its ability to inhibit
agonist-induced cAMP production.

e Cell Culture:

o Plate cells expressing the target B-receptor in multi-well plates and grow to near
confluence.

e Agonist Stimulation:

o Pre-incubate the cells with varying concentrations of Nifenalol hydrochloride for a set
period.

o Stimulate the cells with a fixed concentration (typically the ECso) of a 3-agonist like
Isoprenaline.[5] Include a control group with no antagonist.

o Perform a full dose-response curve for the agonist in the absence of the antagonist to
determine its ECso and maximal response.

¢ CAMP Measurement:

o After stimulation, lyse the cells and measure the intracellular cCAMP concentration using a
suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved
fluorescence resonance energy transfer (TR-FRET) assay.

e Data Analysis:

o Construct dose-response curves for the agonist in the presence of different concentrations
of Nifenalol.
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o The antagonist will cause a rightward shift in the agonist's dose-response curve without
affecting the maximum response.

o Perform a Schild regression analysis by plotting the log(dose ratio - 1) against the log
concentration of Nifenalol. The x-intercept of this plot provides the pA: value.
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Caption: Workflow for in vitro characterization of Nifenalol.

Synthesis Overview

The synthesis of enantiomerically pure (R)-(-)-Nifenalol is of significant interest. Reported
methods include:

o Asymmetric Aziridination: A Cu(l)-catalyzed asymmetric aziridination of 4-nitrostyrene.[2]

o Chemoenzymatic Resolution: Utilizing a highly efficient enzymatic transesterification of a
racemic bromohydrin precursor, (£)-2-bromo-1-(4-nitrophenyl)ethanol, using immobilized
lipase.[3]

o Enantioconvergent Hydrolysis: Synthesis from (R)-p-nitrophenyl glycol, which is produced
via enantioconvergent hydrolysis of para-nitrostyrene oxide using an engineered epoxide
hydrolase.[12]

Classification and Relationships

Nifenalol is classified as a first-generation, non-selective [3-blocker. This diagram shows its
relationship to other classes of 3-blockers.
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Caption: Classification of Nifenalol among generations of 3-blockers.
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Conclusion

Nifenalol hydrochloride is a well-characterized non-selective (3-adrenergic receptor
antagonist. While its clinical use has been superseded by newer, more selective agents, it
remains a valuable pharmacological tool for studying the consequences of (3-blockade and
associated cardiac electrophysiology, such as its distinct ability to induce EADs. The availability
of quantitative pharmacological data and established synthetic routes for its enantiomers
ensures its continued relevance in cardiovascular research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1633275#nifenalol-hydrochloride-as-a-adrenergic-
receptor-blocker]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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